Product packaging for alpha-(4-Chlorophenylimino)-P-cresol(Cat. No.:CAS No. 3369-35-5)

alpha-(4-Chlorophenylimino)-P-cresol

Cat. No.: B3017816
CAS No.: 3369-35-5
M. Wt: 231.68
InChI Key: QNBYXBOWHMRRAX-OQLLNIDSSA-N
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Description

alpha-(4-Chlorophenylimino)-P-cresol is a synthetic organic compound offered as a high-purity reference standard for research and development purposes. This chemical features a cresol backbone—a methylphenol structure well-known in chemical research for its role as a precursor or synthetic intermediate in developing other compounds and materials . The specific molecular architecture, which incorporates a chlorophenylimino group, suggests potential for investigation in various specialized research areas. Researchers may explore its applicability in synthetic chemistry as a building block for more complex molecules, including pharmaceuticals, agrochemicals, or functional materials. Its properties may also be of interest in mechanistic studies, particularly concerning the activity of phenolic compounds, which have documented mechanisms as bactericides that involve disrupting bacterial cell membranes and causing cytoplasmic leakage . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) detailing handling, hazards, and disposal are provided to ensure safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO B3017816 alpha-(4-Chlorophenylimino)-P-cresol CAS No. 3369-35-5

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBYXBOWHMRRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3369-35-5
Record name ALPHA-(4-CHLOROPHENYLIMINO)-P-CRESOL
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Synthetic Methodologies and Mechanistic Studies of Alpha 4 Chlorophenylimino P Cresol

Design and Development of Condensation Reaction Protocols

Conventional synthesis of alpha-(4-Chlorophenylimino)-P-cresol is typically performed as a batch process in a suitable organic solvent. A common and straightforward method involves the condensation of equimolar amounts of 4-hydroxybenzaldehyde (B117250) and 4-chloroaniline (B138754). researchgate.net

The reaction is often carried out in ethanol (B145695), which serves as a good solvent for both reactants. jetir.orgresearchgate.net To facilitate the reaction, a catalytic amount of a weak acid, such as glacial acetic acid, is added. jetir.org The mixture is then heated under reflux for a period ranging from a few minutes to several hours to drive the reaction to completion. researchgate.netsemanticscholar.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). sphinxsai.com Upon completion, the product often precipitates from the solution upon cooling. The solid product is then isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final crystalline product. jetir.orgsemanticscholar.org

A representative procedure is as follows:

An equimolar solution of 4-hydroxybenzaldehyde in ethanol is prepared in a round-bottom flask.

An equimolar amount of 4-chloroaniline, also dissolved in ethanol, is added to the flask.

A few drops of glacial acetic acid are added as a catalyst.

The mixture is heated under reflux with stirring for a specified time.

After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried. jetir.org

In line with the principles of green chemistry, several advanced synthetic strategies have been developed to improve the efficiency, reduce waste, and eliminate the use of hazardous solvents in Schiff base synthesis. These methods are applicable to the formation of this compound.

Catalyst-Assisted Synthesis: While traditional methods use simple acid catalysts, more advanced protocols employ heterogeneous catalysts that can be easily recovered and reused. Catalysts such as a mixture of phosphorus pentoxide and alumina (B75360) (P2O5/Al2O3) have been used effectively for the synthesis of Schiff bases from primary amines and carbonyl compounds in solvent-free conditions. nih.gov Natural acid catalysts, which are inexpensive and environmentally benign, have also been successfully utilized. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nanobioletters.com For the synthesis of Schiff bases, microwave-assisted methods offer significant advantages, including drastically reduced reaction times (often from hours to minutes), improved yields, and cleaner reactions. sphinxsai.comorganic-chemistry.org This technique can be performed under solvent-free ("neat") conditions, where the reactants are mixed and irradiated directly, eliminating the need for volatile organic solvents and simplifying product work-up. sphinxsai.comorganic-chemistry.org

Solvent-Free and Ultrasonication Methods: Solvent-free, or solid-state, reactions represent a key green chemistry approach. jocpr.com The synthesis can be carried out by simply grinding the solid reactants together in a mortar and pestle at room temperature, sometimes with a catalytic amount of an acid. jocpr.comscitepress.org This method is operationally simple, reduces pollution, and is often highly efficient. jocpr.com Another energy-efficient green methodology is the use of ultrasonication. An eco-friendly synthesis of Schiff bases from 4-hydroxybenzaldehyde and substituted anilines has been demonstrated using an ultrasonic processor, leading to high yields in a short time. researchgate.net

These advanced strategies offer significant improvements over traditional batch methods by minimizing environmental impact, reducing costs, and often increasing product yields and purity. sphinxsai.comnanobioletters.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, valuable insights can be drawn from studies of closely analogous reactions, such as the formation of N-Salicylidene-p-chloroaniline (from salicylaldehyde (B1680747) and p-chloroaniline). hakon-art.com

Kinetic studies on the formation of N-Salicylidene-p-chloroaniline in ethanol revealed that the rate of reaction increases with temperature. hakon-art.com This relationship allows for the determination of key thermodynamic activation parameters, which provide insight into the nature of the reaction's transition state.

Table 1: Kinetic and Thermodynamic Data for the Formation of an Analogous Schiff Base (N-Salicylidene-p-chloroaniline) hakon-art.com

Temperature (K) Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) ΔH‡ (kJ mol⁻¹) ΔS‡ (J K⁻¹ mol⁻¹) ΔG‡ (kJ mol⁻¹)
303 1.15 x 10⁻³
308 1.54 x 10⁻³ 34.23 -196.26 93.71
313 2.05 x 10⁻³
318 2.68 x 10⁻³

Data is for the analogous reaction between salicylaldehyde and p-chloroaniline in ethanol.

The positive value for the change in enthalpy of activation (ΔH‡) indicates that the reaction is endothermic, requiring energy to proceed. The large negative value for the change in entropy of activation (ΔS‡) suggests a highly ordered transition state, which is consistent with two reactant molecules combining into a single activated complex. The positive change in Gibbs free energy of activation (ΔG‡) indicates that the reaction is not spontaneous and requires an input of energy, as expected for a reaction that typically requires heating. hakon-art.com

Thermodynamic studies on the equilibrium of imine formation from various aromatic aldehydes and glycine (B1666218) have shown that electron-donating groups, such as the p-hydroxy group in 4-hydroxybenzaldehyde, can influence the stability and pKa of the resulting iminium ion. nih.govnih.govacs.org

Derivatization and Structural Modifications of the Core this compound Scaffold

The this compound molecule possesses several reactive sites that allow for derivatization and structural modification. The core scaffold contains a phenolic hydroxyl group, an imine bond, and two aromatic rings that can be functionalized.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group on the p-cresol (B1678582) ring is a key site for modification. It can undergo esterification reactions to form Schiff base esters. For instance, a similar scaffold, 4-{[(4-chlorophenyl)imino]methyl}-3-hydroxyphenyl, has been reacted with 4-(hexadecanoyloxy)benzoate to create a more complex ester derivative. This demonstrates the potential for attaching long aliphatic chains or other functional moieties to the phenol (B47542) group.

Reactions at the Aromatic Rings: The aromatic rings derived from both p-cresol and 4-chloroaniline are susceptible to electrophilic substitution reactions, although the specific conditions would need to be carefully controlled to avoid side reactions. Furthermore, advanced cross-dehydrogenative coupling methods could enable site-selective C-H amination, allowing for the introduction of new nitrogen-containing heterocycles, such as phenothiazines, onto the phenol ring. acs.org

Modifications involving the Imine Bond: The imine bond itself can be a target for modification. For example, it can be reduced to a secondary amine using a hydride source, transforming the N-benzylideneaniline scaffold into a more flexible N-benzylaniline structure. masterorganicchemistry.com Additionally, in situ exchange reactions have been demonstrated where an existing N-benzylideneaniline group can be hydrolyzed and subsequently condensed with a different aldehyde, effectively swapping the substituent on the imine carbon. nih.gov This allows for the introduction of new functionalities onto the core structure under specific conditions.

These potential modifications allow for the fine-tuning of the molecule's properties by introducing new functional groups, extending its structure, or altering the electronic nature of the aromatic systems.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy: High-Resolution FTIR and Raman Analysis

High-resolution Fourier-transform infrared (FTIR) and Raman spectroscopy are essential techniques for identifying the functional groups and vibrational modes of a molecule. For alpha-(4-Chlorophenylimino)-P-cresol, these analyses would provide critical information on the characteristic stretching and bending frequencies of its key structural features.

A detailed FTIR and Raman analysis would be expected to identify and assign the vibrational frequencies for the following bonds:

O-H stretch: A broad band characteristic of the phenolic hydroxyl group.

C-H stretches: Aromatic and methyl group C-H vibrations.

C=N stretch: The imine linkage, a key functional group in this Schiff base, would exhibit a characteristic strong absorption.

C=C stretches: Vibrations associated with the aromatic rings.

C-O stretch: The phenolic carbon-oxygen bond.

C-Cl stretch: The vibration of the carbon-chlorine bond on the phenyl ring.

Comparative analysis of the FTIR and Raman spectra would offer complementary information due to the different selection rules governing these techniques. However, at present, there is no published experimental FTIR or Raman data specifically for this compound.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. Both solution and solid-state NMR would provide valuable insights into the connectivity and environment of the atoms in this compound.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule, including the aromatic carbons, the imine carbon, the methyl carbon, and the carbon bearing the hydroxyl group.

Solid-state NMR could provide additional information about the molecular structure and packing in the crystalline state, especially if the compound exhibits polymorphism. Currently, no experimental solution or solid-state NMR data has been reported for this compound.

Electronic Absorption and Emission Spectroscopy for Molecular Orbital Insights

Electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectroscopy are used to study the electronic transitions within a molecule, providing information about its molecular orbitals.

For this compound, the UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic rings and the C=N chromophore, as well as n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these bands are sensitive to the solvent environment and the electronic nature of the substituents.

Emission spectroscopy could reveal information about the excited state properties of the molecule. However, no experimental electronic absorption or emission spectra for this compound are available in the scientific literature.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An SC-XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.

Polymorphism and Tautomeric Forms

SC-XRD is also the primary tool for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. For a Schiff base like this compound, there is also the possibility of tautomerism (e.g., phenol-imine vs. keto-amine forms). SC-XRD would unequivocally determine the dominant tautomeric form in the solid state.

Despite the importance of this technique, no single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Assessment

High-resolution mass spectrometry (HRMS) is a vital analytical technique for confirming the elemental composition of a molecule with high accuracy and for assessing its purity. An HRMS analysis of this compound would provide a highly accurate mass measurement, which can be used to confirm its molecular formula (C₁₃H₁₀ClNO). The isotopic pattern, particularly due to the presence of chlorine, would serve as a further confirmation of the compound's identity. This technique is also instrumental in identifying any potential impurities. As with the other analytical techniques, there is no published high-resolution mass spectrometry data specifically for this compound.

Computational Chemistry and Theoretical Modeling of Alpha 4 Chlorophenylimino P Cresol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Geometry Optimization and Vibrational Frequency Calculations

A fundamental step in computational analysis is determining the most stable three-dimensional structure of the molecule, known as geometry optimization. For alpha-(4-Chlorophenylimino)-P-cresol, DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, would be employed to find the minimum energy conformation. nih.gov This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Key vibrational modes for this compound would include C=N imine stretching, C-Cl stretching, O-H bending, and aromatic C-H stretching.

Table 1: Predicted Vibrational Frequencies for a Structurally Related Schiff Base (Note: This data is illustrative for a similar class of compounds and not specific to this compound.)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch ~3400
Aromatic C-H Stretch ~3100-3000
C=N Imine Stretch ~1630
Aromatic C=C Stretch ~1600-1450
C-O Stretch ~1250

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich p-cresol (B1678582) ring, while the LUMO may be distributed over the chlorophenylimino portion.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity.

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are examples and would need to be calculated specifically for this compound.)

Descriptor Formula Typical Value Range (eV)
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 3 - 6
Ionization Potential (I) -EHOMO 5 - 8
Electron Affinity (A) -ELUMO 1 - 3
Electronegativity (χ) (I + A) / 2 3 - 5
Chemical Hardness (η) (I - A) / 2 1.5 - 3
Chemical Softness (S) 1 / (2η) 0.15 - 0.35

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

For this compound, the MEP map would likely show:

Negative Regions (Red/Yellow): Concentrated around electronegative atoms like the oxygen of the hydroxyl group and the nitrogen of the imine group. These are sites prone to electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atom of the hydroxyl group and potentially the aromatic protons. These are sites susceptible to nucleophilic attack.

Neutral Regions (Green): Typically found over the carbon backbone of the aromatic rings.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other chemical species. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Identify the most stable and frequently occurring conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Analyze Solvation Effects: Study how solvent molecules arrange themselves around the solute and calculate the solvation free energy. This is crucial for understanding the molecule's solubility and behavior in solution. For instance, MD simulations of the related p-cresol have been used to study its diffusion and dynamics in the liquid state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured activity (e.g., enzyme inhibition, antibacterial activity). Various molecular descriptors, representing constitutional, topological, electronic, and hydrophobic properties, would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. Such models have been developed for various N-aryl derivatives and other related structures. nih.gov

In Silico Docking Studies of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govresearchgate.net

For this compound, docking studies would involve:

Receptor Preparation: Obtaining the 3D structure of a relevant protein target from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using a docking program to systematically explore possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The program calculates a binding score (an estimate of binding affinity) for each pose. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

These studies can provide hypotheses about the molecule's mechanism of action and guide the design of more potent analogues.

Photophysical Properties and Photoreactivity of Alpha 4 Chlorophenylimino P Cresol

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Chromophoric Behavior

The chromophoric behavior of alpha-(4-Chlorophenylimino)-P-cresol is expected to be characterized by electronic transitions within the aromatic rings and the imine group. Typically, Schiff bases of this nature exhibit two or three main absorption bands in the UV-Vis region. These bands are generally assigned to π → π* transitions within the benzenoid and quinonoid rings and n → π* transitions associated with the non-bonding electrons of the nitrogen atom in the azomethine group.

The absorption spectrum of N-salicylidene-4-chloroaniline, a structurally related compound, shows a band at 280 nm attributed to the π-π* transition in the benzene (B151609) ring and another band at 380 nm assigned to the n-π* transition of the azomethine chromophore. researchgate.net The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. The presence of the electron-donating hydroxyl group from the p-cresol (B1678582) moiety and the electron-withdrawing chloro group on the phenylimino ring in this compound are expected to modulate the energies of these transitions.

Studies on other related Schiff bases, such as those derived from 2-amino-p-cresol, show absorption bands in the UV region, further supporting the expected spectral characteristics. researchgate.net The electronic absorption spectra of these compounds are a result of the conjugated system formed by the two aromatic rings and the C=N bridge.

Table 1: Representative UV-Vis Absorption Maxima for Structurally Related Schiff Bases

Compound Solvent Absorption Maxima (λmax, nm) Transition Assignment
N-salicylidene-4-chloroaniline Not Specified 280, 380 π → π* (benzene ring), n → π* (azomethine) researchgate.net
(E)-2-((2,5-dimethoxybenzylidene) amino)-4-methylphenol Not Specified 306, 345 Not Specified researchgate.net

This table presents data for analogous compounds to provide an expected range for the absorption of this compound.

Fluorescence and Phosphorescence Spectroscopies: Quantum Yields and Emission Profiles

Many Schiff bases are known to be fluorescent, with their emission properties being highly sensitive to their molecular structure and environment. The fluorescence in these compounds typically arises from the decay of the first singlet excited state (S1) to the ground state (S0). For Schiff bases derived from salicylaldehyde (B1680747), the emission is often associated with a proton transfer process in the excited state.

The fluorescence quantum yield of Schiff bases can be influenced by various factors, including the rigidity of the molecule and the presence of heavy atoms. The chloro-substituent in this compound could potentially lead to a decrease in fluorescence quantum yield due to the heavy atom effect, which promotes intersystem crossing to the triplet state.

Phosphorescence, the emission from the triplet excited state (T1), is generally weak or not observed at room temperature in solution for most organic molecules, including Schiff bases, due to efficient non-radiative decay processes.

Table 2: Representative Fluorescence Emission Data for Structurally Related Schiff Bases

Compound Excitation Wavelength (nm) Emission Maxima (λem, nm)
(E)-2-((2,5-dimethoxybenzylidene) amino)-4-methylphenol Not Specified 462, 486 researchgate.net
(E)-4-((4-methoxybenzylidene)imino)phenol Not Specified 492, 533 researchgate.net

This table provides data for analogous compounds to illustrate the expected emission characteristics of this compound.

Time-Resolved Spectroscopy: Excited State Lifetimes and Energy Transfer Mechanisms

Time-resolved spectroscopic techniques are crucial for understanding the dynamics of excited states, including their lifetimes and the pathways of their decay. For Schiff bases, the excited state can deactivate through several mechanisms, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay channels such as internal conversion and photoisomerization. nih.gov

Specific data on the excited-state lifetimes for this compound are not available in the reviewed literature. However, the excited-state dynamics of similar imines are known to be complex. nih.gov The presence of the C=N double bond allows for the possibility of E/Z isomerization in the excited state, which can be a very efficient non-radiative decay pathway, often leading to short excited-state lifetimes.

Energy transfer processes can also occur if suitable donor and acceptor moieties are present within the molecule or in its vicinity. Intramolecular energy transfer is a possibility in more complex Schiff base structures, though it is not expected to be a dominant process in a molecule with the structure of this compound.

Solvatochromic Studies and Environmental Polarity Sensitivity

Solvatochromism, the change in the color of a substance with a change in the polarity of the solvent, is a well-documented phenomenon for many Schiff bases. uc.pt This sensitivity to the environment arises from changes in the dipole moment of the molecule upon electronic excitation. The absorption and emission spectra of this compound are expected to exhibit solvatochromic shifts.

In polar solvents, the excited state of Schiff bases can be stabilized to a different extent than the ground state, leading to a shift in the absorption and emission maxima. A positive solvatochromism (a bathochromic or red shift with increasing solvent polarity) is observed when the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift) occurs when the ground state is more polar. Some benzylidene aniline (B41778) type imine dyes have been shown to exhibit a reversal in solvatochromism depending on the solvent's polarity range. uc.pt

The presence of both a hydroxyl group and a chloro substituent in this compound suggests that its ground and excited state dipole moments will be significant, making it sensitive to the polarity of its environment. This property is valuable for applications in chemical sensing.

Photostability and Photoinduced Isomerization or Decomposition Pathways

The photostability of Schiff bases is a critical parameter for their practical applications. A common photochemical reaction for compounds containing a C=N double bond is E/Z (trans/cis) photoisomerization. uc.pt Upon absorption of light, the molecule can be promoted to an excited state where the rotational barrier around the imine bond is lowered, allowing for isomerization. This process is often reversible, either thermally or photochemically, leading to photochromic behavior.

Besides isomerization, other photoinduced reactions, such as photocyclization or decomposition, can occur, particularly under prolonged irradiation or in the presence of reactive species. The presence of the chloro-substituent might also influence the photostability, as carbon-halogen bonds can sometimes be susceptible to photolytic cleavage. Studies on chloro-substituted Schiff base complexes have investigated their use in the photodegradation of dyes, indicating their photochemical activity. mdpi.com

Two-Photon Absorption Cross-Section and Multi-Photon Processes

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. The TPA cross-section is a measure of the efficiency of this process.

Coordination Chemistry and Metal Complexation of Alpha 4 Chlorophenylimino P Cresol

Synthesis and Structural Characterization of Metal-Imine Complexes

The synthesis of metal complexes with alpha-(4-Chlorophenylimino)-P-cresol typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent, often ethanol (B145695) or methanol. The mixture is usually heated under reflux to ensure the completion of the reaction. The resulting metal complex often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.netnih.gov

The general synthetic route can be summarized as: MX₂·n H₂O + 2 L → [ML₂] + 2 HX + n H₂O (where M = transition metal ion, X = anion like Cl⁻ or CH₃COO⁻, L = Schiff base ligand)

Structural characterization of these complexes is performed using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation. A noticeable shift in the ν(C=N) (azomethine) stretching frequency to a lower or higher wavenumber indicates the coordination of the imine nitrogen. noveltyjournals.com Furthermore, the disappearance of the broad ν(O-H) band of the phenolic group and the appearance of new, lower frequency bands corresponding to ν(M-N) and ν(M-O) vibrations provide strong evidence of chelation. noveltyjournals.com

Elemental Analysis: This technique is used to determine the empirical formula of the complexes, confirming the metal-to-ligand stoichiometry, which is commonly found to be 1:2 for divalent metal ions. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. For analogous Schiff base complexes, studies have revealed distorted octahedral or tetrahedral geometries depending on the metal ion and reaction conditions. mdpi.com For example, a manganese complex with a similar Schiff base ligand, 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, was found to have a distorted octahedral geometry. mdpi.com

Table 1: Representative IR Spectral Data for a Schiff Base Ligand and its Metal Complex Data is representative of typical shifts observed in analogous systems.

Vibrational Mode Ligand (cm⁻¹) Complex (cm⁻¹) Assignment
ν(O-H) ~3400 (broad) Absent Deprotonation of phenolic OH
ν(C=N) ~1610 ~1600 Coordination of imine N
ν(M-O) - ~515 Metal-Oxygen bond formation
ν(M-N) - ~422 Metal-Nitrogen bond formation

Ligand Field Theory and Electronic Structure of Coordination Compounds

The electronic properties and color of the transition metal complexes of this compound are explained by Ligand Field Theory. The interaction between the metal d-orbitals and the ligand's donor atoms (oxygen and nitrogen) lifts the degeneracy of the d-orbitals, leading to a specific splitting pattern. The magnitude of this splitting (Δ) dictates the electronic transitions and magnetic properties of the complex.

UV-Visible Spectroscopy: The electronic spectra of these complexes typically display two main types of transitions.

Ligand-to-Metal Charge Transfer (LMCT): Intense bands in the UV or high-energy visible region are often assigned to the transfer of electron density from the ligand's π-orbitals to the metal's empty d-orbitals.

d-d Transitions: Weaker absorption bands in the visible region correspond to transitions of electrons between the split d-orbitals of the metal ion. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral). researchgate.net

Magnetic Susceptibility: Magnetic moment measurements help determine the number of unpaired electrons in the complex, which in turn provides insight into the geometry and the strength of the ligand field. For instance, an octahedral Co(II) (d⁷) complex would be expected to have a magnetic moment corresponding to three unpaired electrons. rasayanjournal.co.in

Table 2: Typical Electronic Spectral Data and Magnetic Moments for Analogous Schiff Base Complexes

Complex (Example) Geometry Magnetic Moment (μ_eff, B.M.) d-d Transition Bands (nm) Assignment
Co(L)₂ Octahedral ~4.3 - 5.2 ~650, ~530 ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)
Ni(L)₂ Octahedral ~2.9 - 3.4 ~700, ~580 ³A₂g → ³T₁g, ³A₂g → ³T₁g(P)
Cu(L)₂ Distorted Octahedral ~1.7 - 2.2 ~630 ²E_g → ²T₂g

Multidentate Chelation Behavior and Stereochemistry of Metal Complexes

This compound acts as a bidentate chelating agent. researchgate.net The ligand coordinates to a central metal ion through two donor sites: the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic hydroxyl group. This simultaneous binding forms a stable, typically six-membered, chelate ring, an effect that enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. researchgate.net

The stereochemistry of the resulting metal complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Tetrahedral Geometry: For some metal ions like Zn(II) or in cases with bulky ligands, a four-coordinate tetrahedral geometry can be adopted. In this arrangement, two bidentate ligands would bind to the metal center. internationaljournalcorner.com

Square Planar Geometry: Metal ions with a d⁸ configuration, such as Ni(II) or Pd(II), can form four-coordinate square planar complexes, particularly with strong-field ligands.

Octahedral Geometry: Six-coordinate octahedral geometry is common for many first-row transition metals like Mn(II), Co(II), and Ni(II). researchgate.netinternationaljournalcorner.com This is often achieved by the coordination of two bidentate Schiff base ligands in the equatorial plane, with two solvent molecules (e.g., water) or other monodentate ligands occupying the axial positions. If the Schiff base itself is sufficiently large, two ligands can create a distorted octahedral environment around the metal ion. mdpi.commdpi.com

The specific arrangement of the ligands around the metal center can lead to various isomers, although detailed stereochemical studies on the specific this compound ligand are not widely available.

Redox Properties of Metal-Containing Systems

The redox behavior of metal complexes containing this compound is of significant interest, as the interplay between the metal center and the ligand can facilitate electron transfer processes. Cyclic voltammetry (CV) is the primary technique used to investigate these properties. thepharmajournal.com

CV studies on analogous Schiff base complexes reveal that the redox activity can be either metal-centered or ligand-centered.

Ligand-Centered Redox: The Schiff base ligand itself can also be electrochemically active, undergoing oxidation or reduction, although these processes are often irreversible.

The stability of different oxidation states of the metal is significantly influenced by the coordination environment provided by the Schiff base ligand. The σ-donating and π-accepting capabilities of the imine and phenolate (B1203915) groups help to stabilize the metal center, thereby tuning its redox potential.

Table 3: Representative Cyclic Voltammetry Data for Analogous Schiff Base Complexes in DMSO

Complex (Example) Redox Couple E_pc (V) E_pa (V) ΔE_p (mV) Process
Cu(L)₂ Cu(II)/Cu(I) -0.45 -0.38 70 Quasi-reversible
Mn(L)₂ Mn(II)/Mn(III) +0.65 +0.72 70 Quasi-reversible
Co(L)₂ Co(II)/Co(III) +0.50 +0.58 80 Quasi-reversible

E_pc = cathodic peak potential, E_pa = anodic peak potential, ΔE_p = peak separation.

Supramolecular Chemistry and Self Assembly of Alpha 4 Chlorophenylimino P Cresol Derivatives

Non-Covalent Interactions in Directed Self-Assembly

The directed self-assembly of alpha-(4-Chlorophenylimino)-P-cresol and its derivatives is driven by a combination of non-covalent interactions. These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable supramolecular structures.

Key non-covalent interactions include:

Hydrogen Bonding: The hydroxyl group (-OH) on the p-cresol (B1678582) moiety can act as a hydrogen bond donor, while the nitrogen atom of the imine group (C=N) can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of specific and directional interactions, playing a crucial role in the arrangement of molecules.

π-π Stacking: The presence of two aromatic rings, the p-cresol and the 4-chlorophenyl ring, facilitates π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, contributing to the stability of the assembled structures.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the oxygen of the hydroxyl group or the nitrogen of the imine.

The interplay and competition between these various non-covalent forces determine the final, most stable supramolecular arrangement. For instance, studies on similar phenolic Schiff base compounds have shown that intramolecular hydrogen bonds are a common feature, which can influence the planarity of the molecule and its ability to participate in intermolecular interactions researchgate.net. The crystal packing of related structures is often stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions researchgate.net.

Interaction TypeParticipating MoietiesTypical Energy (kJ/mol)Role in Self-Assembly
Hydrogen Bonding-OH (donor), C=N (acceptor)10 - 40Directionality and Specificity
π-π Stackingp-cresol ring, 4-chlorophenyl ring5 - 50Stabilization and Packing
Halogen Bonding-Cl, -OH, C=N5 - 30Directional Control
Dipole-DipoleC=N, C-Cl5 - 20Orientational Ordering
Van der WaalsEntire Molecule0.4 - 4Overall Cohesion

Formation of Discrete Supramolecular Architectures (e.g., cages, capsules)

While extensive research on the formation of discrete supramolecular architectures like cages and capsules specifically from this compound is not widely documented, the principles of coordination-driven self-assembly suggest its potential as a building block for such structures. Schiff base ligands are extensively used in the synthesis of metallosupramolecular architectures mdpi.com.

The formation of these discrete assemblies typically involves the coordination of the Schiff base ligand with metal ions. The imine nitrogen and the phenolic oxygen of this compound can act as coordination sites for metal centers. By carefully selecting the geometry of the metal ion and the stoichiometry of the reactants, it is possible to direct the self-assembly process towards the formation of well-defined, hollow structures.

For example, dinuclear helicates have been formed from Schiff base ligands with long, semi-flexible spacers, where the bulky substituents on the ligand skeleton play a crucial role in directing the formation of a helicate over a mesocate structure mdpi.com. The design of this compound derivatives with specific functionalities could enable the construction of such complex architectures.

Self-Assembled Monolayers and Thin Film Formation

The ability of this compound derivatives to form self-assembled monolayers (SAMs) and thin films would depend on the nature of the substrate and any modifications made to the molecular structure. For instance, introducing a thiol or a carboxylic acid group to the molecule would facilitate its chemisorption onto gold or metal oxide surfaces, respectively.

The formation of well-ordered monolayers is driven by the same non-covalent interactions that govern their bulk self-assembly. In a SAM, the molecules would orient themselves to maximize these interactions, leading to a densely packed and ordered film. The orientation of the molecules within the monolayer would be influenced by the balance between the molecule-substrate interaction and the intermolecular interactions.

The aromatic nature of this compound suggests that π-π stacking interactions would play a significant role in the organization of the molecules within a thin film, potentially leading to interesting electronic and optical properties.

Stimuli-Responsive Supramolecular Systems and Dynamic Self-Assembly

Schiff bases are known for their stimuli-responsive properties, which arise from the dynamic nature of the imine bond (C=N) researchgate.netrsc.org. This bond can be reversibly cleaved and reformed under certain conditions, making supramolecular systems derived from them responsive to external stimuli.

pH-Responsiveness: The imine linkage is susceptible to hydrolysis under acidic conditions, leading to the disassembly of the supramolecular structure. This process is often reversible, and the assembly can be restored by increasing the pH researchgate.net. This pH-sensitivity makes this compound a potential candidate for the development of pH-responsive materials.

Thermochromism: Changes in temperature can also influence the self-assembly of Schiff base derivatives. Temperature can affect the strength of non-covalent interactions, potentially leading to phase transitions or changes in the supramolecular architecture, which may be accompanied by a color change (thermochromism) researchgate.net.

The dynamic nature of the self-assembly process allows for the system to exist in a state of equilibrium, where the supramolecular structure can adapt and reorganize in response to changes in its environment. This dynamic self-assembly is a key feature of "smart" materials that can respond to external triggers.

StimulusResponse MechanismPotential Application
pHReversible cleavage/formation of imine bondpH-triggered release systems, sensors
Solvent PolarityAlteration of electronic ground/excited statesChemical sensors, smart coatings
TemperatureModulation of non-covalent interaction strengthThermochromic materials, temperature sensors

Catalytic Applications of Alpha 4 Chlorophenylimino P Cresol and Its Derivatives

Homogeneous and Heterogeneous Catalysis Using Imine Derivatives

Schiff base derivatives, including those analogous to alpha-(4-Chlorophenylimino)-P-cresol, are pivotal in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , metal complexes of these imine ligands are soluble in the reaction medium, which often leads to high activity and selectivity due to the well-defined nature of the active catalytic species. The electronic properties of the this compound ligand, influenced by the electron-donating methyl and hydroxyl groups on the cresol (B1669610) ring and the electron-withdrawing chloro group on the phenylimino ring, can be finely tuned to modulate the reactivity of the central metal ion.

For instance, Schiff base complexes of transition metals are known to catalyze a wide array of reactions in a homogeneous phase. The solubility of these catalysts can be tailored by modifying the periphery of the ligand, allowing for their application in various organic solvents.

In heterogeneous catalysis , the immobilization of these Schiff base complexes onto solid supports offers the significant advantage of easy catalyst separation and recyclability. Supports such as silica, alumina (B75360), zeolites, and polymers can be functionalized to anchor the imine ligand or its metal complex. This heterogenization prevents catalyst leaching into the product and simplifies the purification process, which is crucial for industrial applications. While direct studies on heterogenized this compound are not extensively documented, the principles are well-established for similar phenolic imine complexes.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis with Imine Derivatives

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Soluble in reaction mediumImmobilized on a solid support
Activity/Selectivity Often high due to well-defined active sitesCan be high, but may be affected by mass transfer limitations
Catalyst Separation Difficult, often requires distillation or extractionEasy, typically by filtration
Recyclability Generally poorGenerally good
Thermal Stability Can be limitedOften enhanced by the support

Metal-Catalyzed Organic Transformations (e.g., Carbon-Carbon Coupling, C-H Activation)

Metal complexes of Schiff bases are workhorses in the realm of organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound are expected to form stable complexes with a variety of transition metals like palladium, copper, nickel, and cobalt, which are known to be active in cross-coupling reactions.

Carbon-Carbon Coupling Reactions: Palladium complexes of salicylaldimine ligands (structurally similar to the cresol-based imine) have been successfully employed as catalysts in Suzuki-Miyaura and other cross-coupling reactions. mdpi.com The imine ligand stabilizes the metal center and facilitates the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on both the phenolic and aniline (B41778) rings of this compound would play a crucial role in tuning the catalytic efficiency.

C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation for its atom economy. Metal complexes, including those with imine ligands, can act as catalysts for C-H activation. While specific examples with this compound are scarce, related iron and cobalt salicylaldimine complexes have been investigated for their catalytic activities, suggesting that the corresponding cresol derivatives could also be effective. qu.edu.qascienceopen.com

Organocatalysis Employing the Imine Moiety

The imine moiety is a cornerstone of organocatalysis, participating in reactions through the formation of enamine and iminium ion intermediates. nobelprize.org Chiral secondary amines are often used as catalysts, but the in situ formation of imines from a primary amine and an aldehyde can also initiate catalytic cycles. While this compound itself is a stable imine, its derivatives, particularly those that can be transformed into chiral catalysts, could find applications in organocatalysis.

For example, the reversible formation of imines is a key step in many organocatalytic transformations. nih.gov The imine nitrogen can act as a nucleophile or, upon protonation, the iminium ion can act as an electrophile. This dual reactivity is harnessed in a multitude of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. The specific electronic and steric environment provided by the substituted cresol and aniline rings would influence the reactivity of these intermediates.

Catalytic Activity in Specific Organic Reactions (e.g., Hydrosilylation, Cycloaddition, Aldol Reactions)

The potential catalytic activity of this compound and its derivatives can be extrapolated for several key organic reactions based on the performance of analogous Schiff base catalysts.

Hydrosilylation: The addition of a silicon-hydride bond across an unsaturated bond is a fundamental process in organosilicon chemistry. Nickel complexes of Schiff bases have been shown to be effective catalysts for the hydrosilylation of alkenes. researchgate.netorganic-chemistry.org It is plausible that nickel complexes of this compound could catalyze such transformations, with the ligand framework influencing the regioselectivity and efficiency of the reaction.

Cycloaddition: Metal complexes of Schiff bases have been utilized as Lewis acid catalysts in cycloaddition reactions, such as the Diels-Alder reaction. By coordinating to the dienophile, the metal complex can lower the energy of the LUMO, thereby accelerating the reaction and influencing the stereochemical outcome. Copper(II) complexes of Schiff bases derived from hydroxybenzaldehydes have shown catalytic activity in such reactions.

Aldol Reactions: Zinc complexes of phenolic Schiff bases are known to catalyze aldol reactions. nih.govnih.gov The zinc center acts as a Lewis acid to activate the carbonyl electrophile, while the ligand can influence the stereoselectivity of the reaction. Bimetallic zinc complexes with Schiff base ligands have demonstrated cooperative effects, leading to enhanced catalytic activity. rsc.org This suggests that zinc complexes of this compound could be promising catalysts for this important C-C bond-forming reaction.

Table 2: Potential Catalytic Applications in Specific Reactions

Reaction TypePotential Catalyst SystemRole of the Imine Derivative
Hydrosilylation Nickel(II) complexLigand to stabilize and tune the metal center
Cycloaddition Copper(II) complexLewis acid catalyst to activate the substrate
Aldol Reaction Zinc(II) complexLewis acid catalyst and stereochemical controller

Mechanistic Investigations of Catalytic Cycles and Reaction Selectivity

Understanding the reaction mechanism is paramount for the rational design of more efficient and selective catalysts. For metal-catalyzed reactions involving complexes of this compound, mechanistic studies would likely focus on identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle. Techniques such as in situ spectroscopy (NMR, IR, UV-Vis), kinetic studies, and computational modeling would be invaluable.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, it would be crucial to determine the oxidation state of palladium in the active species and to probe the kinetics of oxidative addition and reductive elimination. The electronic effects of the chloro and methyl substituents on these steps would be of particular interest.

In organocatalysis, mechanistic studies would revolve around the detection and characterization of enamine and iminium ion intermediates. nobelprize.org The stereoselectivity of such reactions is often dictated by the transition state geometry, which can be influenced by the steric bulk and electronic nature of the catalyst. For chiral derivatives of this compound, understanding the factors that control facial selectivity would be a key research objective. Mechanistic insights into the oxidation of substituted phenols by metal complexes can also provide a basis for understanding potential catalytic cycles involving phenolic Schiff bases. nih.gov

Advanced Material Science Applications of Alpha 4 Chlorophenylimino P Cresol

Optoelectronic Materials: Design Principles and Photonic Properties

The design of organic optoelectronic materials often hinges on creating molecules with tunable electronic structures and desirable photophysical behaviors. Schiff bases like alpha-(4-Chlorophenylimino)-P-cresol are excellent candidates due to their inherent π-conjugated systems, which can be readily modified through synthetic chemistry. nih.gov The core design principles involve the strategic selection of aldehyde and amine precursors to control the electronic properties of the final imine.

The p-cresol (B1678582) moiety acts as an electron-donating group, while the 4-chlorophenyl group is electron-withdrawing. This donor-acceptor (D-A) architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for many optoelectronic applications. nih.gov The presence of the chlorine atom can further influence the material's properties by modifying its crystal packing and electronic energy levels through halogen bonding. researchgate.net

The photonic properties of these materials are central to their function. Schiff bases derived from substituted phenols exhibit distinct absorption and emission spectra. For instance, related Schiff bases of 2-amino-p-cresol show excitation bands in the UV region (306-410 nm) and emission in the visible spectrum (462-533 nm). researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for semiconductor applications. Studies on similar Schiff bases have reported HOMO-LUMO energy gaps in the range of 3.69 to 3.89 eV. researchgate.net These properties are crucial for applications in devices like Organic Light Emitting Diodes (OLEDs) and organic photovoltaics, where efficient charge transfer and luminescence are required. mdpi.com

Table 1: Photonic Properties of Structurally Related Schiff Bases

Compound Excitation λmax (nm) Emission λmax (nm) HOMO-LUMO Gap (eV) Source
(E)-2-((2,5-dimethoxybenzylidene)amino)-4-methylphenol 306, 345 462, 486 3.89 researchgate.net
4-hydroxy benzaldehyde (B42025) with nitro-aniline derivative - - 3.08 vipslib.com
Macrocyclic Schiff Base (L1) 336-350 - 3.45 mdpi.comnih.gov

Development of Chemical and Biosensing Platforms

The imine nitrogen and phenolic oxygen atoms in this compound provide excellent coordination sites for metal ions. This chelating ability is the foundation for its application in chemical and biosensing platforms. researchgate.net Schiff base sensors are designed to produce a measurable signal, such as a change in color (colorimetric) or fluorescence, upon binding to a specific analyte. rsc.orgnih.gov

These sensors have demonstrated high selectivity and sensitivity for a variety of metal ions, including environmentally and biologically significant ones like Fe³⁺, Cu²⁺, Hg²⁺, and Cr³⁺. mdpi.comtandfonline.com The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). researchgate.net Upon coordination with a metal ion, the electronic structure of the Schiff base is perturbed, leading to a distinct shift in its absorption or emission spectrum that can be easily detected. mdpi.com

The versatility of Schiff base synthesis allows for the creation of tailored sensors for specific targets. By modifying the aromatic rings with different functional groups, researchers can fine-tune the sensor's selectivity and sensitivity. This has led to the development of fluorescent "turn-on" or "turn-off" probes that can detect metal ions at very low concentrations, often in the micromolar (µM) to nanomolar (nM) range. tandfonline.comrsc.org These platforms are being explored for applications in environmental monitoring, biomedical imaging, and industrial process control. rsc.orgresearchgate.net

Table 2: Performance of Schiff Base Chemical Sensors for Metal Ion Detection

Schiff Base Sensor Type Target Ion(s) Detection Method Limit of Detection (LOD) Source
Chromone-based Cu²⁺, Fe³⁺, V⁵⁺ Colorimetric 5.16 - 7.03 µM nih.gov
Benzothiazole-derived Fe³⁺ Fluorescent - researchgate.net
2,4-dihydroxy benzaldehyde-based Cu²⁺ Colorimetric 42.09 nM rsc.org
Novel dual-target sensor Fe³⁺, Hg²⁺ Fluorescent Turn-on 0.0031 ppm (Fe³⁺), 0.014 ppm (Hg²⁺) tandfonline.com

Polymeric Materials and Composites: Integration and Functionalization

The integration of this compound into polymeric structures opens avenues for creating advanced functional materials with enhanced thermal, mechanical, and electronic properties. This can be achieved either by synthesizing polymers with the Schiff base moiety in the main chain or by grafting it onto an existing polymer backbone. researchgate.nettandfonline.com

Poly(azomethines) or poly(Schiff bases) are synthesized through the polycondensation of difunctional aldehydes and amines. researchgate.net These polymers are known for their high thermal stability, mechanical strength, and semiconducting properties, stemming from the extended conjugation along the polymer backbone. tandfonline.com The presence of the p-cresol and chlorophenyl groups can influence the polymer's solubility, processability, and final properties. For instance, such polymers are often soluble in polar aprotic solvents like DMSO and DMF. mdpi.com

Alternatively, the Schiff base can be used to functionalize existing polymers. For example, it can be attached to polymer backbones like polystyrene or polyvinyl alcohol. researchgate.netsci-hub.box This approach allows for the incorporation of the Schiff base's specific functionalities, such as its metal-chelating or optical properties, into a well-defined polymer matrix. The resulting composites can be used in a variety of applications, including as catalysts, thermally resistant materials, and components for electrochemical cells. tandfonline.comresearchgate.net The development of porous organic polymers (POPs) through Schiff base chemistry has also been successful, creating materials with high surface areas suitable for applications like iodine capture from nuclear waste. mdpi.com

Applications in Dyes and Pigments Technology

The extended π-conjugated system in this compound, which is responsible for its optical properties, also makes it a candidate for use as a dye or pigment. gsconlinepress.com Schiff bases, often referred to as azomethine dyes, can exhibit a wide range of colors depending on their specific molecular structure. dergipark.org.trdergipark.org.tr

The color of these compounds arises from electronic transitions within the molecule, specifically π→π* and n→π* transitions. The absorption wavelength, and thus the perceived color, can be tuned by introducing different substituent groups onto the aromatic rings. dergipark.org.tr The formation of metal complexes with the Schiff base can further modify and intensify the color. researchgate.netscirp.org This principle is used in mordant dyeing, where a metal ion acts as a bridge between the dye molecule and the fabric, improving color fastness and intensity. researchgate.netscirp.org

Schiff base dyes have been applied to various natural fibers like wool and goat hair. researchgate.net Metal complexes of Schiff bases have also been investigated for their utility as pigments. orientjchem.org The inherent stability of the imine bond and the aromatic structure contributes to the durability of these colorants, making them potentially valuable for applications in textiles, coatings, and specialty inks. gsconlinepress.com

Biological Activity and Mechanistic Inquiry Excluding Clinical Outcomes and Safety Profiles

Antimicrobial Efficacy Against Specific Pathogenic Strains (in vitro)

While direct antimicrobial studies on alpha-(4-Chlorophenylimino)-P-cresol are not extensively documented in the available literature, the activity of structurally analogous Schiff bases provides significant insight into its potential efficacy. The general class of Schiff bases is well-regarded for its antibacterial and antifungal properties. mdpi.com

A closely related isomer, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, has been synthesized and evaluated for its antimicrobial activity against a panel of pathogenic strains. nih.govnih.gov The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae. nih.govnih.govelsevierpure.com The presence of the phenolic hydroxyl group and the azomethine (-CH=N-) linkage is considered crucial for this biological activity. mdpi.com The lipophilicity conferred by the chlorophenyl group may enhance the compound's ability to penetrate microbial cell membranes, leading to disruption of normal cellular processes and inhibition of growth.

Table 1: In Vitro Antimicrobial Activity of a Structural Isomer (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) nih.govnih.gov

Pathogenic Strain Type Inhibition Zone (mm) at 1 mg/mL
Staphylococcus aureus Gram-positive 14.18
Micrococcus luteus Gram-positive Data not specified
Staphylococcus epidermidis Gram-positive Data not specified
Bacillus subtilis Gram-positive Data not specified
Bordetella bronchiseptica Gram-negative Data not specified
Saccharomyces cerevisiae Fungus Data not specified

Note: The data above is for a structural isomer and serves as an indicator of potential activity for this compound.

Antiviral Properties and Mechanism of Action (in vitro)

The antiviral potential of this compound is inferred from studies on related Schiff bases and quinazoline (B50416) derivatives. nih.govnih.gov While specific data on this compound is limited, the structural motifs it contains are found in molecules with known antiviral action. For instance, various Schiff bases have been screened against a wide array of viruses, including Herpes Simplex Virus (HSV), Parainfluenza Virus, and Feline Coronavirus (FIPV). nih.govlew.ro

The mechanism of action for antiviral Schiff bases often involves interference with viral entry into host cells or inhibition of key viral enzymes like polymerases or proteases. nih.gov One study on salicyl-based Schiff bases demonstrated that a compound featuring a tert-butyl group exhibited a 63% inhibition rate against Parainfluenza Type-2 virus, suggesting that substitutions on the aminophenol ring can significantly influence antiviral efficacy. lew.ro The 4-chlorophenyl moiety within this compound could play a role in binding to viral proteins, thereby disrupting the viral life cycle. Further in vitro screening against specific viral strains is necessary to elucidate its precise properties and mechanisms.

Antioxidant Capacities and Free Radical Scavenging Mechanisms

Phenolic Schiff bases are recognized for their potent antioxidant and free radical scavenging capabilities. nih.govresearchgate.netnih.gov The antioxidant activity of this compound is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl (-OH) group, a hallmark of phenolic antioxidants. biointerfaceresearch.com

The primary mechanism by which phenolic compounds like this Schiff base neutralize free radicals is through hydrogen atom transfer (HAT) or proton-coupled electron transfer (PC-ET). nih.govrsc.org In these processes, the phenolic hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS), quenching the radical and forming a stable phenoxyl radical. This phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring and the imine bond, which prevents it from initiating further oxidative chain reactions.

Computational studies on similar phenolic Schiff bases have shown that the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key parameter in determining antioxidant efficiency. nih.govresearchgate.net A lower BDE facilitates easier hydrogen donation. The electronic properties of substituents on the aromatic rings can modulate this activity; the electron-withdrawing nature of the chlorine atom on the phenylimino ring may influence the electronic environment of the phenolic ring and its radical scavenging capacity. rsc.org Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to quantify this activity in vitro. researchgate.netbiointerfaceresearch.com

Biochemical Interactions with Enzymes and Receptor Targets

The imine linkage and phenolic structure of this compound suggest a high potential for interaction with various enzymes and cellular receptors. Schiff bases are known to be involved as intermediates in numerous enzymatic reactions and can act as inhibitors for certain enzymes. nih.govredalyc.org

Studies on the parent compound, p-cresol (B1678582), have shown that it can act as a potent and competitive inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, which is crucial for the metabolism of various compounds. nih.gov This inhibition suggests that derivatives like this compound could also interact with the active sites of metabolic enzymes. Furthermore, a study on related 4-aminophenol (B1666318) derivatives demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.govnih.gov The ability of the molecule to chelate metal ions, often present as cofactors in enzyme active sites, is another potential mechanism of interaction.

Molecular Interactions with Nucleic Acids and Proteins (in vitro)

The planar aromatic structure of this compound makes it a candidate for interaction with biological macromolecules like nucleic acids and proteins.

Interaction with Nucleic Acids: Studies on a closely related isomer, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, have demonstrated its ability to bind to DNA. nih.govnih.gov Spectroscopic analysis using UV-Vis titration with human DNA revealed a hyperchromic effect, which is indicative of an intercalative binding mode. nih.gov Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction is further supported by molecular docking studies, which predicted strong hydrogen bonding between the Schiff base and nucleotide bases within the DNA groove. nih.gov Such interactions can alter the conformation of DNA and interfere with processes like replication and transcription.

Interaction with Proteins: The p-cresol moiety of the molecule suggests a propensity for binding to proteins, particularly to serum albumin. p-Cresol is a well-known protein-bound uremic toxin that circulates in the blood primarily bound to albumin. nih.gov This binding is driven by hydrophobic and electrostatic interactions. Similarly, m-cresol (B1676322) has been shown to induce protein aggregation by interacting with and partially unfolding proteins. researchgate.net It is plausible that this compound would also exhibit affinity for proteins, potentially binding to hydrophobic pockets on their surfaces, which could modulate their biological function.

Table 2: Predicted DNA Interaction Parameters for a Structural Isomer (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) nih.gov

Interaction Parameter Finding
Binding Mode Intercalation
Spectroscopic Evidence Hyperchromism in UV-Vis spectra upon DNA addition
Molecular Docking Target Double Helix DNA Strand
Predicted Interactions Strong H-bonding with DC A11, DC A9, and DT B20 nitrogen bases

Cellular Studies on Biochemical Pathways and Processes (in vitro, non-toxicological focus)

Phenolic compounds are known to modulate a wide range of intracellular signaling pathways, often impacting cellular processes without inducing overt toxicity at lower concentrations. nih.govresearchgate.net The parent compound, p-cresol, has been shown to influence key cellular events. For example, in HepaRG cells, p-cresol exposure leads to glutathione (B108866) (GSH) depletion and an increase in reactive oxygen species, indicating an impact on cellular redox homeostasis. nih.gov

Furthermore, phenolic compounds can influence major signaling cascades such as the nuclear factor (NF)-κB, mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways. nih.govresearchgate.net These pathways are central regulators of cellular responses to external stimuli, including cell growth, proliferation, and inflammation. By modulating these pathways, a compound like this compound could potentially influence cellular behavior. For example, the antioxidant properties of the molecule could protect cells from oxidative stress by activating the Nrf2 transcription factor pathway, which upregulates the expression of antioxidant enzymes. nih.gov Investigating the effects of this specific Schiff base on such pathways would provide a deeper understanding of its biochemical profile.

Concluding Remarks and Future Research Horizon

Synthesis of Current Knowledge and Research Gaps

The current understanding of alpha-(4-Chlorophenylimino)-P-cresol is largely extrapolated from studies on similar phenolic Schiff bases. The synthesis is straightforward, typically involving the refluxing of equimolar amounts of 4-hydroxybenzaldehyde (B117250) (an oxidized form of p-cresol) and 4-chloroaniline (B138754) in a solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net The resulting imine linkage (-C=N-) is the key structural feature, conferring a degree of planarity and specific electronic properties to the molecule. The electrophilic carbon and nucleophilic nitrogen within this bond are considered crucial for potential biological interactions. researchgate.netgsconlinepress.com

However, a review of the scientific literature indicates a significant lack of dedicated research on this compound itself. This presents several critical research gaps:

Empirical Data: There is a scarcity of published empirical data regarding its specific physicochemical properties, such as melting point, solubility, and spectroscopic characteristics (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry). While predictions can be made, validated experimental data is absent.

Crystallographic Analysis: The precise three-dimensional structure, including bond angles, lengths, and potential for polymorphism, remains undetermined. X-ray crystallography studies are essential to understand its solid-state conformation and intermolecular interactions like hydrogen bonding or π-π stacking, which are critical for material science applications and understanding biological receptor binding. scienceopen.com

Biological Activity Profile: Although Schiff bases as a class are known for a wide spectrum of biological activities—including antimicrobial, antifungal, anticancer, and anti-inflammatory properties—the specific efficacy and spectrum of this compound have not been systematically evaluated. gsconlinepress.comnih.gov

Metal Complexation: The potential of this compound to act as a ligand for forming metal complexes is unexplored. Such complexes often exhibit enhanced biological activity or novel catalytic properties compared to the free ligand. researchgate.net

The table below summarizes the current state of knowledge, highlighting the contrast between generalized assumptions and the lack of specific data.

FeatureAssumed Knowledge (Based on Analogs)Specific Data for this compound
Synthesis Condensation of p-cresol (B1678582)/4-hydroxybenzaldehyde and 4-chloroaniline.Specific reaction conditions, yield, and purification methods not documented.
Structure Contains a key imine (-CH=N-) functional group.No published crystal structure or detailed spectroscopic analysis.
Properties Expected to be a crystalline solid, soluble in common organic solvents. researchgate.netNo experimentally verified data on melting point, solubility, etc.
Biological Activity Potentially possesses antimicrobial or anticancer properties. gsconlinepress.comscirp.orgNo in-vitro or in-vivo studies have been reported.

Prospective Avenues for Fundamental and Applied Research

The identified research gaps pave the way for numerous prospective research avenues. Future investigations can be systematically categorized into fundamental and applied domains.

Fundamental Research:

Definitive Synthesis and Characterization: A foundational study should focus on optimizing the synthesis of this compound, followed by a comprehensive characterization using modern analytical techniques. This would involve:

Elemental Analysis

Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the C=N imine stretch.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) to elucidate the chemical environment of each atom.

Mass Spectrometry to confirm the molecular weight.

Single Crystal X-ray Diffraction: Growing single crystals of the compound would allow for unambiguous structural determination. This would provide crucial insights into its molecular geometry and non-covalent interaction patterns, which are vital for computational modeling and rational drug design. nih.gov

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations could be employed to model the molecular structure, electronic properties (HOMO-LUMO energy gap), and vibrational frequencies. These theoretical results can then be correlated with experimental findings to provide a deeper understanding of the molecule's reactivity and stability.

Applied Research:

Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of microbial strains (Gram-positive and Gram-negative bacteria, fungi) and various human cancer cell lines (e.g., lung, breast, colon). nih.gov

Development of Metal Complexes: Synthesis of novel coordination complexes with transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) could be explored. These new metallo-organic compounds should then be characterized and evaluated for enhanced biological activities or catalytic applications. researchgate.net

Material Science Applications: Given the conjugated system in its structure, its potential use in developing nonlinear optical (NLO) materials or as a component in organic light-emitting diodes (OLEDs) could be investigated. The presence of halogen atoms can influence properties like intersystem crossing, which is relevant for optoelectronic applications.

Interdisciplinary Collaborations and Translational Research Potential

The full potential of this compound can best be unlocked through synergistic, interdisciplinary collaborations.

Chemistry and Biology: Organic chemists can synthesize the compound and its derivatives, while microbiologists and pharmacologists can perform detailed in-vitro and in-vivo testing to determine its efficacy and mechanism of action. This collaboration is crucial for any translational path toward new therapeutic agents.

Crystallography and Computational Science: Crystallographers can provide precise structural data that computational chemists can use to run molecular docking simulations. mdpi.com These simulations can predict how the molecule might interact with specific biological targets, such as bacterial enzymes or DNA, guiding the design of more potent derivatives.

Material Science and Engineering: Chemists can collaborate with materials scientists to investigate the compound's solid-state properties. This could lead to the development of new functional materials for electronic or optical applications.

The translational potential, while currently speculative, is significant. Should initial screenings reveal potent and selective biological activity, a clear pathway for preclinical development could be established. For instance, if strong antibacterial activity against drug-resistant strains is observed, it could become a lead compound for a new class of antibiotics. Similarly, promising results in materials science could lead to patents and commercial applications in the electronics industry. The journey from a fundamental research chemical to a tangible application is long, but for a molecule like this compound, the unexplored territory is vast and warrants dedicated scientific inquiry.

Q & A

Basic Research Questions

Q. What microbial synthesis pathways are used to produce phenolic compounds like p-cresol and its derivatives?

  • Methodological Answer : Enrichment cultures amended with precursors such as 4-hydroxyphenylacetic acid or L-tyrosine can be employed. For example, stoichiometric conversion (e.g., 2 g/L precursor yielding >1 g/L p-cresol) is monitored via HPLC and GC-MS with NIST reference cross-validation. Triplicate abiotic controls ensure biological origin .

Q. How can isomers like m- and p-cresol be reliably distinguished in environmental samples?

  • Methodological Answer : Combine HPLC for isomer separation with GC-MS selective ion monitoring. Cross-check results using parallel analysis of a subset of samples (e.g., 10 samples showed ≤11.2% concentration variance between methods) .

Q. What standardized assays assess the cytotoxicity of phenolic compounds in vitro?

  • Methodological Answer : Use MTT assays for cell viability (e.g., 500 µM p-cresol reduced EAHY cell density by 61%) and flow cytometry for cell cycle arrest/apoptosis (e.g., S-phase arrest at >500 µM). Validate with ANOVA and Tukey post-hoc tests (p < 0.05) .

Advanced Research Questions

Q. How can metabolic pathways for phenolic compound biodegradation be elucidated in Gram-positive bacteria?

  • Methodological Answer : Apply comparative proteomics and gene knockout/complementation approaches. For example, Corynebacterium glutamicum degradation pathways were identified via enzyme isolation and intermediate product analysis .

Q. How should researchers resolve contradictions in concentration-dependent cytotoxicity data?

  • Methodological Answer : Conduct dose-response studies across multiple endpoints (e.g., cell viability, ROS generation, apoptosis). For p-cresol, 750 µM induced U937 apoptosis but not S-phase arrest, necessitating multi-assay validation. Use linear regression models to correlate precursor consumption with product accumulation .

Q. What methods identify microbial communities responsible for phenolic compound biogenesis in contaminated sites?

  • Methodological Answer : Perform DNA-based assays (e.g., 16S rRNA sequencing) on groundwater samples to track microbial diversity shifts. Isolate cultures via selective media and characterize enzymes (e.g., tyrosine decarboxylase) using kinetic assays .

Q. How do redox conditions influence the biodegradation efficiency of phenolic compounds in anaerobic environments?

  • Methodological Answer : Compare sulfate-reducing (SRC) and methanogenic conditions (MC) in slurry assays. For p-cresol, SRC increased degradation rates 18-fold vs. MC. Use inhibitors like molybdate (sulfate reduction) or bromoethanesulfonic acid (methanogenesis) to dissect pathways .

Q. What models predict genotoxic effects of microbial phenolic metabolites in the human gut?

  • Methodological Answer : Use batch fermentations with human fecal inoculates to simulate colonic metabolism. Assess genotoxicity via comet assays (e.g., p-cresol induced dose-dependent DNA damage in HT29 cells) and validate with multivariate regression (p-cresol correlated with 39% increased CVD risk) .

Q. How do interspecies microbial interactions affect the persistence of phenolic compounds in ecosystems?

  • Methodological Answer : Co-culture studies (e.g., Clostridium difficile p-cresol production inhibits E. coli) combined with metabolomics (e.g., acetate, p-hydroxyphenylacetate as key markers). Transplant microbiota in murine models to assess ecological impact .

Data Analysis & Experimental Design Considerations

  • Cross-Method Validation : Always pair HPLC and GC-MS for compound quantification to address isomer ambiguity .
  • Statistical Rigor : Use multivariate Cox models for longitudinal studies (e.g., p-cresol’s HR = 1.39 for CVD risk) and ensure ≥5 biological replicates for cytotoxicity assays .
  • Environmental Simulation : Mimic field conditions (e.g., molasses injection in groundwater) in lab enrichments to predict in situ metabolite accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.